cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide
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Overview
Description
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide: is a compound that combines the properties of cis-8,11,14-Eicosatrienoic Acid and N-Hydroxysuccinimide. . N-Hydroxysuccinimide is commonly used in bioconjugation reactions to activate carboxyl groups for coupling with amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-8,11,14-Eicosatrienoic Acid typically involves the elongation and desaturation of γ-linolenic acid. This process can be carried out using fatty acid desaturases . The N-Hydroxysuccinimide ester of cis-8,11,14-Eicosatrienoic Acid can be prepared by reacting the acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of cis-8,11,14-Eicosatrienoic Acid involves extraction from plant oils, such as borage oil, followed by purification . The N-Hydroxysuccinimide ester can be produced on a larger scale using similar coupling reactions with optimized conditions for higher yields.
Chemical Reactions Analysis
Types of Reactions: cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The N-Hydroxysuccinimide ester can react with amines to form amide bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines under mild conditions to form stable amide bonds.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Amide derivatives.
Scientific Research Applications
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of complex molecules and as a standard in analytical techniques.
Biology: Employed in bioconjugation reactions to label proteins and other biomolecules.
Industry: Utilized in the production of specialized lipids and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide involves its ability to modify proteins and other biomolecules through the formation of amide bonds. This modification can alter the function and activity of the target molecules. The fatty acid component can also interact with lipid signaling pathways, influencing cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
- cis-11,14-Eicosadienoic Acid
- cis-5,8,11-Eicosatrienoic Acid
- cis-7,10,13,16-Docosatetraenoic Acid
- cis-11,14,17-Eicosatrienoic Acid
Comparison: cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide is unique due to its specific combination of a polyunsaturated fatty acid and an N-Hydroxysuccinimide ester. This combination allows it to participate in both lipid signaling and bioconjugation reactions, making it a versatile tool in research and industry .
Properties
CAS No. |
1798419-12-1 |
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Molecular Formula |
C24H37NO4 |
Molecular Weight |
403.563 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3/b7-6-,10-9-,13-12- |
InChI Key |
JFAJUEWGNMGPDQ-QNEBEIHSSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |
Synonyms |
(8Z,11Z,14Z)-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide; (Z,Z,Z)-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide; 8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide; |
Origin of Product |
United States |
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